3-Epioleanolsäure

Übersicht

Beschreibung

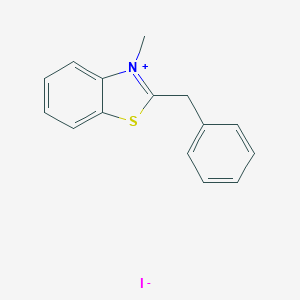

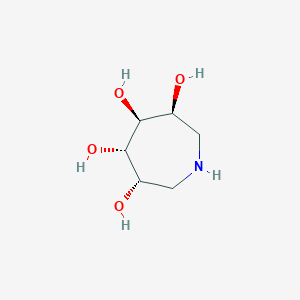

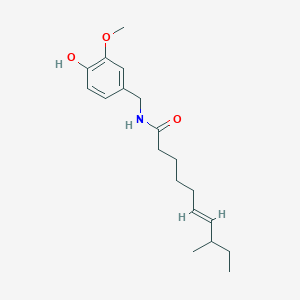

3-Epioleanolic acid is a naturally occurring pentacyclic triterpenoid. It is structurally related to oleanolic acid and is found in various plants. This compound is known for its diverse biological activities and potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

3-Epi-oleanolic Säure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Vorläufer für die Synthese anderer Triterpenoid-Derivate verwendet.

Biologie: Untersucht wegen ihrer Rolle im Pflanzenstoffwechsel und in Abwehrmechanismen.

Medizin: Untersucht auf ihre entzündungshemmenden, leberschützenden und antitumoralen Eigenschaften.

Industrie: Wird zur Entwicklung von Naturstoff-basierten Pharmazeutika und Kosmetika eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von 3-Epi-oleanolic Säure beinhaltet die Interaktion mit verschiedenen molekularen Zielen und Signalwegen:

Entzündungshemmende Aktivität: Sie hemmt die Produktion von pro-inflammatorischen Zytokinen und Mediatoren.

Leberschutzwirkungen: Sie verstärkt das antioxidative Abwehrsystem in Leberzellen.

Antitumoraktivität: Sie induziert Apoptose in Krebszellen durch Aktivierung von Caspasen und Hemmung von Zellproliferationswegen.

Ähnliche Verbindungen:

Oleanolsäure: Ein eng verwandtes Triterpenoid mit ähnlichen biologischen Aktivitäten.

Betulinsäure: Ein weiteres pentazyklisches Triterpenoid mit antitumoralen Eigenschaften.

Ursolsäure: Bekannt für ihre entzündungshemmenden und krebshemmenden Wirkungen.

Einzigartigkeit von 3-Epi-oleanolic Säure: 3-Epi-oleanolic Säure ist einzigartig durch ihre spezifische Epimerisierung an der C-3-Position, die im Vergleich zu ihren Analogen unterschiedliche biologische Aktivitäten verleiht. Ihre einzigartige Struktur ermöglicht spezifische Interaktionen mit molekularen Zielen, was sie zu einer wertvollen Verbindung für die therapeutische Forschung macht .

Wirkmechanismus

Target of Action

3-Epioleanolic acid is a pentacyclic triterpenoid, an active component of Verbena officinalis Linn, known for its anti-inflammatory activity . It has been suggested that one of the specific mechanisms of the anti-tumor action of 3-Epioleanolic acid is the induction of overexpression of miR-122, a protein which has been found to be an important tumor suppressor in some types of cancer .

Mode of Action

The mode of action of 3-Epioleanolic acid involves its interaction with its targets leading to changes in cellular functions. For instance, in human bladder cancer cells, treatment with 3-Epioleanolic acid subdued proliferation and enhanced apoptosis of the cells through inhibition of Akt/mTOR/S6K and ERK1/2 signaling pathways . These pathways are crucial to cell growth, proliferation, and survival.

Biochemical Pathways

The biochemical pathways affected by 3-Epioleanolic acid include the Akt/mTOR/S6K and ERK1/2 signaling pathways . The compound’s interaction with these pathways leads to a decrease in cell proliferation and an increase in apoptosis, particularly in cancer cells.

Pharmacokinetics

There have been advances in the design and synthesis of chemical derivatives of 3-epioleanolic acid to enhance its solubility, bioavailability, and potency .

Result of Action

The result of the action of 3-Epioleanolic acid is primarily seen in its anti-inflammatory and anti-tumor effects . By interacting with specific targets and pathways, it can inhibit cell proliferation and induce apoptosis, particularly in cancer cells .

Biochemische Analyse

Biochemical Properties

These are terpene molecules containing six isoprene units . It has been reported to have many pharmacological actions such as anti-hypertension, anti-hyperlipidemia, and liver protection

Cellular Effects

The cellular effects of 3-Epioleanolic acid are primarily related to its anti-inflammatory activity . It has been demonstrated to have potential therapeutic effects on different diseases and their symptoms

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

The metabolic pathways that 3-Epioleanolic acid is involved in are not well-defined. It is known to be a triterpenoid, a class of terpene molecules containing six isoprene units

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Epioleanolic acid typically involves the oxidation of oleanolic acid. The process includes the use of oxidizing agents such as chromium trioxide or potassium permanganate under controlled conditions to achieve the desired epimerization at the C-3 position.

Industrial Production Methods: Industrial production of 3-Epioleanolic acid often involves extraction from plant sources followed by purification using techniques such as vacuum liquid chromatography and column chromatography. The crude extracts are prepared, and the compound is isolated through precipitation and crystallization methods .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 3-Epi-oleanolic Säure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Sie kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können sie wieder in Oleanolsäure umwandeln.

Substitution: Sie kann Substitutionsreaktionen an der Hydroxylgruppe eingehen.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Chromtrioxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Lösungsmittel: Methanol, Ethanol, Dichlormethan.

Hauptprodukte, die gebildet werden:

Oxidationsprodukte: Verschiedene oxidierte Derivate.

Reduktionsprodukte: Oleanolsäure.

Substitutionsprodukte: Substituierte Derivate an der Hydroxylgruppe.

Vergleich Mit ähnlichen Verbindungen

Oleanolic Acid: A closely related triterpenoid with similar biological activities.

Betulinic Acid: Another pentacyclic triterpenoid with antitumor properties.

Ursolic Acid: Known for its anti-inflammatory and anticancer effects.

Uniqueness of 3-Epioleanolic Acid: 3-Epioleanolic acid is unique due to its specific epimerization at the C-3 position, which imparts distinct biological activities compared to its analogs. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for therapeutic research .

Eigenschaften

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,10R,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7/h8,20-23,31H,9-18H2,1-7H3,(H,32,33)/t20-,21-,22+,23+,27-,28+,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIJYXULNPSFWEK-KDQGZELNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201316135 | |

| Record name | epi-Oleanolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Epioleanolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036962 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

25499-90-5 | |

| Record name | epi-Oleanolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25499-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | epi-Oleanolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Epioleanolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036962 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

297 - 299 °C | |

| Record name | 3-Epioleanolic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036962 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the known natural sources of 3-epioleanolic acid?

A1: 3-Epioleanolic acid has been isolated from various plant sources. This includes the root bark of Gardenia jovis-tonantis [], the whole plant of Boschniakia rossica [, ], the aerial parts of Verbena officinalis [], and the flowers of Wedelia trilobata [].

Q2: What are the reported biological activities of 3-epioleanolic acid?

A2: 3-Epioleanolic acid, along with other isolated compounds, has been reported to possess anti-inflammatory activity. This was demonstrated in a study using the carrageenan paw oedema model with chloroform extracts of Verbena officinalis []. Additionally, a study suggested that 3-epioleanolic acid, isolated from Gardeniae fructus, might play a role in inducing glucagon-like peptide-1 (GLP-1) secretion, potentially contributing to anti-obesity effects [].

Q3: Are there any studies investigating the structure-activity relationship (SAR) of 3-epioleanolic acid?

A3: While the provided research papers do not delve into specific SAR studies for 3-epioleanolic acid, one study utilized molecular docking to predict its interaction with the GLP-1 receptor. It was suggested that 3-epioleanolic acid binds to the active form of the receptor at specific residues crucial for receptor activation []. This information could be a starting point for further SAR investigations.

Q4: What analytical techniques are commonly employed to identify and characterize 3-epioleanolic acid?

A4: Several studies utilized a combination of techniques to isolate and identify 3-epioleanolic acid. These methods include extraction with solvents, chromatographic separation (such as TLC), and spectroscopic analyses. The spectroscopic techniques mentioned include infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (NMR), and mass spectrometry (MS) [, ].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzene, [(cyclohexyloxy)methyl]-](/img/structure/B107774.png)

![methyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoate](/img/structure/B107790.png)